methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
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Overview
Description
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is a complex organic compound that combines the properties of methanesulfonic acid and morpholine derivatives. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . Morpholine is an organic chemical compound with the formula O(CH₂CH₂)₂NH, featuring both amine and ether functional groups . The combination of these components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process typically starts with the synthesis of the chromen-8-yl derivative, followed by the introduction of the morpholin-4-ylmethyl group. The final step involves the reaction with methanesulfonic acid under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The production of morpholine is typically achieved through the dehydration of diethanolamine with concentrated sulfuric acid . The combination of these processes allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced morpholine compounds, and substituted chromen-8-yl derivatives.
Scientific Research Applications
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with strong acidic properties.
Morpholine: An organic compound with amine and ether functional groups.
2-morpholin-4-ylethanesulfonic acid: A related compound used as a buffering agent in biological research.
Uniqueness
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is unique due to its combination of methanesulfonic acid and morpholine derivatives, resulting in a compound with distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMIRRDPBKNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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